Tetrazolo[1,5-b]pyridazin-6-amine is a heterocyclic organic compound composed of a pyridazine ring fused with a tetrazole ring. The compound is of significant interest in energetic materials research due to its high nitrogen content and potential for generating a large volume of gas upon decomposition. [] The amine group at the 6-position allows for further derivatization, expanding its potential applications in various scientific fields.
Tetrazolo[1,5-b]pyridazin-6-amine is a heterocyclic compound characterized by the presence of both pyridazine and tetrazole rings. This compound, with the Chemical Abstracts Service registry number 19195-43-8, has garnered attention due to its unique structure and potential applications in various fields, including energetic materials and medicinal chemistry. The compound is classified under nitrogen-rich heterocycles, which are known for their diverse biological activities and utility in synthetic chemistry .
The synthesis of Tetrazolo[1,5-b]pyridazin-6-amine typically involves cyclization processes that can be achieved through several methods:
The molecular structure of Tetrazolo[1,5-b]pyridazin-6-amine consists of a fused tetrazole and pyridazine system. The molecular formula is , and it has a molecular weight of approximately 136.12 g/mol. The InChI (International Chemical Identifier) for this compound is InChI=1S/C4H4N6/c5-3-1-2-4-6-8-9-10(4)7-3/h1-2H,(H2,5,7)
and its InChI Key is FCBRQZIPVWCKKL-UHFFFAOYSA-N
.
The structural features contribute to its chemical reactivity and biological activity, making it a versatile scaffold for further modifications.
Tetrazolo[1,5-b]pyridazin-6-amine undergoes various chemical reactions that include:
These reactions highlight the compound's versatility in synthetic applications.
The mechanism of action for Tetrazolo[1,5-b]pyridazin-6-amine varies depending on its application:
Tetrazolo[1,5-b]pyridazin-6-amine exhibits several notable physical and chemical properties:
The high nitrogen content contributes to its stability under certain conditions while also enhancing its reactivity in energetic applications .
Tetrazolo[1,5-b]pyridazin-6-amine has diverse applications:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2